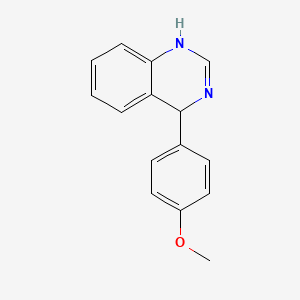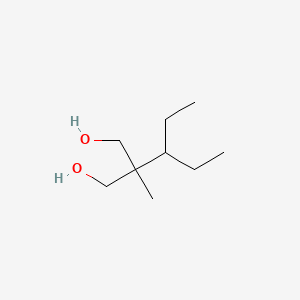
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is an organic compound with the molecular formula C8H18O2 It is a derivative of 1,3-propanediol, where the hydrogen atoms on the second carbon are substituted with a 1-ethylpropyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- typically involves the alkylation of 1,3-propanediol. One common method is the reaction of 1,3-propanediol with 1-ethylpropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(1-ethylpropyl)-2-methylpropanal or 2-(1-ethylpropyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(1-ethylpropyl)-2-methylpropane.
Substitution: Formation of 2-(1-ethylpropyl)-2-methylpropyl chloride or bromide.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bio-based solvent due to its low toxicity and biodegradability.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a solvent or carrier, facilitating the transport of other molecules. Its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl groups, which can undergo nucleophilic substitution or elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: The parent compound with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group on the second carbon.
2-Ethyl-1,3-propanediol: A derivative with an ethyl group on the second carbon.
Uniqueness
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is unique due to the presence of both a 1-ethylpropyl and a methyl group on the second carbon. This substitution pattern imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives.
Propiedades
Número CAS |
25462-52-6 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-methyl-2-pentan-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-8(5-2)9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
Clave InChI |
BJVNWGCAGZJART-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
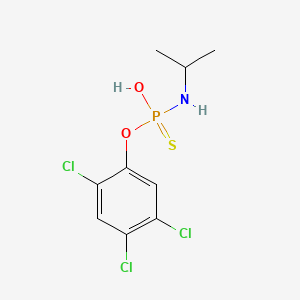
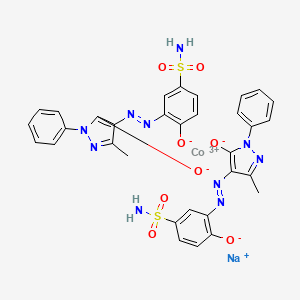
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
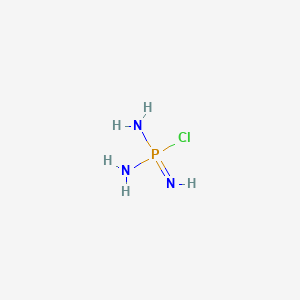
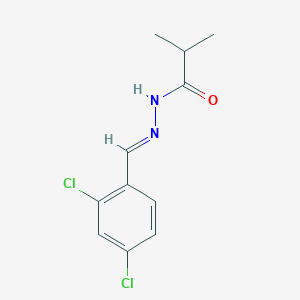

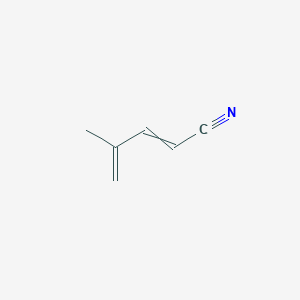

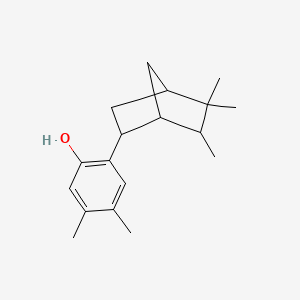
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
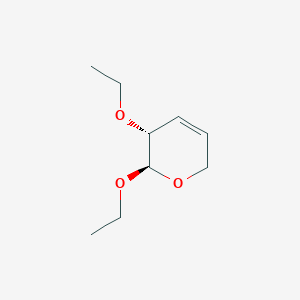
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
